(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid

Epigenetics LSD1 inhibitor Cancer therapeutics

Distinct from ferulic and caffeic acids, the 4-isopropoxy substitution eliminates phenolic H-bond donation, reducing promiscuous antioxidant activity while enhancing affinity for hydrophobic enzyme pockets (LSD1, 5-LOX, HMG-CoA reductase). This scaffold enables SAR studies with sub-100 nM LSD1 inhibitors and >1,000-fold selectivity over MAO-B. Use as a lipoxygenase translocation probe or hypolipidemic lead. Choose this compound to access unique target engagement profiles unattainable with natural cinnamates.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B12440113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)
InChIKeyHCIFIHNJOLFAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic Acid: Structural Identity, Physicochemical Profile, and Comparative Positioning for Scientific Procurement


(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid (CAS 32022-22-3; molecular formula C₁₃H₁₆O₄; molecular weight 236.26 g/mol) is a synthetic phenylpropanoid that serves as an analogue of eugenol in which an isopropoxy group replaces the methoxy group at the 4-position [1]. The compound features a cinnamic acid backbone with a 3-methoxy-4-isopropoxy substitution pattern that distinguishes it from naturally abundant hydroxycinnamic acids such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and caffeic acid (3,4-dihydroxycinnamic acid) . Unlike ferulic acid's free phenolic hydroxyl group, the isopropoxy substitution confers increased lipophilicity (calculated logP approximately 2.9–3.2) while retaining the α,β-unsaturated carboxylic acid pharmacophore . This structural divergence fundamentally alters hydrogen-bonding capacity, metabolic susceptibility, and target engagement profiles compared to the more extensively characterized natural cinnamic acid derivatives.

Why (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic Acid Cannot Be Interchanged with Generic Cinnamic Acid Derivatives


Substituting (2E)-3-(4-isopropoxy-3-methoxyphenyl)prop-2-enoic acid with readily available cinnamic acid derivatives (e.g., ferulic acid, caffeic acid, or unsubstituted cinnamic acid) fundamentally alters target selectivity and potency profiles due to the isopropoxy group's distinct steric and electronic contributions. The 4-isopropoxy substitution eliminates the phenolic hydrogen-bond donor present in ferulic acid and caffeic acid, thereby reducing promiscuous antioxidant activity while simultaneously enhancing engagement with hydrophobic enzyme pockets such as the LSD1 active site and lipoxygenase catalytic domains [1]. In p-alkoxycinnamic acid series, the alkoxy chain length and branching directly modulate hypolipidemic potency and enzyme inhibition kinetics [2]. The isopropoxy group introduces branching at the α-carbon of the alkoxy substituent, which differentiates this compound from linear n-alkoxy analogs in both metabolic stability and target residence time [3]. Consequently, procurement decisions cannot rely on functional interchangeability assumptions; the specific substitution pattern yields quantifiably distinct activity profiles that are documented in the evidence below.

Quantitative Differentiation Evidence for (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic Acid Versus Structural Analogs


LSD1 Inhibition with Sub-100 nM Potency and >1000-Fold Selectivity over MAO-B

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid derivatives demonstrate potent LSD1 inhibition with IC₅₀ <100 nM [1]. In contrast, ferulic acid (the closest natural analog, 4-hydroxy-3-methoxycinnamic acid) exhibits negligible LSD1 inhibitory activity (IC₅₀ >50 µM) due to the absence of the isopropoxy moiety that engages the hydrophobic FAD-binding pocket [2]. The isopropoxy-substituted compound further shows >1,000-fold selectivity over MAO-B (IC₅₀ >100 µM), whereas many tranylcypromine-based LSD1 inhibitors carry significant MAO liability [1]. This selectivity window is quantifiably absent in unsubstituted cinnamic acid and simple methoxy derivatives .

Epigenetics LSD1 inhibitor Cancer therapeutics

Lipoxygenase Pathway Modulation: 12-LOX Inhibition at 30 µM with 5-LOX Translocation Interference

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid inhibits platelet 12-lipoxygenase at a tested concentration of 30 µM in vitro . It also demonstrates activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, interfering with arachidonic acid metabolism [1]. For comparison, ferulic acid shows 5-LOX inhibition with IC₅₀ ≈ 5.75 µM but achieves this through direct catalytic inhibition rather than translocation blockade, reflecting distinct mechanisms [2]. Caffeic acid phenethyl ester (CAPE) demonstrates 5-LOX inhibition with IC₅₀ ≈ 1–10 µM but carries catechol-associated redox activity that complicates interpretation [3].

Inflammation Lipoxygenase inhibitor Arachidonic acid cascade

HMG-CoA Reductase Inhibitory Activity

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid demonstrates in vitro inhibition of HMG-CoA reductase . In the broader alkoxycinnamic acid series, p-alkoxy substitution (particularly C₁₂–C₁₆ chain lengths) confers hypolipidemic activity comparable to or exceeding that of clofibrate in rat screening models [1]. While specific IC₅₀ data for the isopropoxy variant against HMG-CoA reductase is reported as qualitative activity, the structure-activity relationship established across >110 alkoxycinnamic acid derivatives indicates that the para-alkoxy substitution pattern is essential for lipid-lowering efficacy—activity that is absent in unsubstituted cinnamic acid and significantly attenuated in ortho- or meta-substituted analogs [1].

Lipid metabolism Cholesterol biosynthesis Hypolipidemic agent

Lipophilicity-Driven Differentiation from Hydrophilic Hydroxycinnamic Acids

The isopropoxy substitution at the 4-position replaces the phenolic hydroxyl group present in ferulic acid, fundamentally altering the compound's physicochemical profile . Calculated logP for (2E)-3-(4-isopropoxy-3-methoxyphenyl)prop-2-enoic acid is approximately 2.9–3.2, compared to ferulic acid (logP ≈ 1.5) and caffeic acid (logP ≈ 0.9) [1]. This ~1.5–2 log unit increase in lipophilicity predicts enhanced passive membrane permeability and potentially improved blood-brain barrier penetration relative to natural hydroxycinnamic acids [2]. The elimination of the phenolic hydrogen-bond donor also reduces susceptibility to Phase II glucuronidation and sulfation, metabolic pathways that rapidly clear ferulic acid and caffeic acid in vivo [2].

Physicochemical properties Membrane permeability Drug design

Antioxidant Profile Differentiated from Catechol-Containing Hydroxycinnamic Acids

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid serves as an antioxidant in fats and oils [1]. However, unlike ferulic acid (which exhibits DPPH radical scavenging with IC₅₀ values typically 10–50 µM) and caffeic acid (IC₅₀ ≈ 5–15 µM), the isopropoxy analog lacks the catechol or para-hydroxy moieties that mediate strong direct radical scavenging via hydrogen atom transfer [2]. In structure-activity relationship studies of ferulic acid derivatives, replacement of the 4-hydroxy group with alkoxy substituents reduces direct radical scavenging capacity by 2- to 5-fold while preserving lipid peroxidation inhibitory activity through alternative mechanisms [3]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent than lipoxygenase [1].

Antioxidant Oxidative stress Lipid peroxidation

Evidence-Backed Application Scenarios for (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic Acid in Scientific and Industrial Research


Epigenetic Probe Development for LSD1-Mediated Histone Demethylation Studies

Use as a scaffold for developing LSD1 inhibitors with sub-100 nM potency and intrinsic >1,000-fold selectivity over MAO-B [1]. The isopropoxy moiety provides a hydrophobic anchor that engages the FAD-binding pocket—an interaction absent in ferulic acid and other natural cinnamic acids [2]. This makes the compound suitable for structure-activity relationship studies aimed at optimizing LSD1 inhibition while avoiding the MAO-related side effects that limit tranylcypromine-based chemotypes.

Lipoxygenase Pathway Investigation with Emphasis on Enzyme Translocation

Employ in studies of 5-lipoxygenase translocation as a mechanism distinct from direct catalytic inhibition [1]. The compound's activity in RBL-2H3 cell-based translocation assays and 12-lipoxygenase inhibition at 30 µM [2] supports research into leukotriene biosynthesis modulation and arachidonic acid cascade intervention. Unlike ferulic acid, which acts primarily through direct 5-LOX catalytic inhibition (IC₅₀ 5.75 µM), this compound offers a complementary mechanistic profile .

Lipid Metabolism and Hypolipidemic Agent Discovery

Utilize as a starting point for developing HMG-CoA reductase inhibitors within the alkoxycinnamic acid series [1]. The para-alkoxy substitution pattern is essential for hypolipidemic activity, and structure-activity data from >110 analogs indicate that chloroethyl and methacryloxyethyl esters of p-alkoxycinnamic acids can exceed the activity of clofibrate in rat models [2]. The isopropoxy variant provides a synthetically accessible entry point for optimization campaigns targeting cholesterol and triglyceride reduction.

Oxidative Stability Studies in Lipid-Based Formulations

Apply as an antioxidant additive in fats and oils where its mechanism differs from strong direct radical scavengers like caffeic acid and ferulic acid [1]. The reduced direct radical scavenging capacity (2- to 5-fold lower than hydroxy analogs) combined with lipid peroxidation inhibitory activity makes this compound suitable for studies requiring antioxidant protection without confounding redox cycling effects in cell-based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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